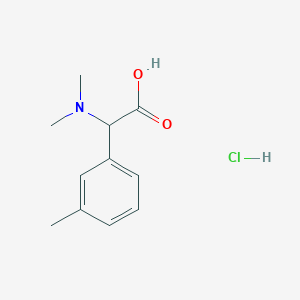

(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride is an organic compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.70 g/mol . It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride typically involves the reaction of 3-methylbenzyl chloride with dimethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Common solvents include ethanol or methanol

Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Reactors: Large-scale reactors with temperature control

Purification: Crystallization or recrystallization to obtain pure product

Quality Control: Analytical techniques such as HPLC or NMR to ensure product purity

Analyse Des Réactions Chimiques

Types of Reactions

(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids

Reduction: Reduction reactions can yield amines or alcohols

Substitution: Nucleophilic substitution reactions are common, especially with halides

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Solvents: Dichloromethane, ethanol, water

Major Products

Oxidation: Carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules

Biology: Investigated for its potential biological activity and interactions with biomolecules

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

Receptor Binding: Interaction with neurotransmitter receptors

Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways

Signal Transduction: Modulation of intracellular signaling cascades

Comparaison Avec Des Composés Similaires

Similar Compounds

- (Dimethylamino)(4-methylphenyl)acetic acid hydrochloride

- (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride

- (Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride

- 3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride

- 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride

Uniqueness

(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .

Activité Biologique

(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride, a compound with the molecular formula C11H16ClN, has garnered attention for its potential biological activities and applications in various scientific fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Synthesis Methods:

The synthesis of this compound typically involves the reaction of 3-methylbenzyl chloride with dimethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. Key parameters include:

- Temperature: Room temperature to 50°C

- Solvent: Ethanol or methanol

- Base: Sodium hydroxide or potassium carbonate.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The proposed mechanisms include:

- Receptor Binding: It may act as a ligand for neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering physiological processes.

- Signal Transduction Modulation: It may affect intracellular signaling cascades, impacting cellular responses to external stimuli.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study examining various monomeric alkaloids, this compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that the compound could be a candidate for further development in antimicrobial therapies .

Cytotoxicity Studies

In cytotoxicity assays, this compound has shown varying degrees of effectiveness against different cancer cell lines. A notable study evaluated its effects on several tumor types, indicating potential antiproliferative properties:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results highlight its potential as an anticancer agent and warrant further exploration into its mechanisms of action and therapeutic applications .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

A comprehensive study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria and fungi, confirming its broad-spectrum activity. -

Cytotoxicity Assessment:

In vitro studies have assessed the cytotoxic effects on human cancer cell lines, demonstrating a dose-dependent response that suggests potential utility in cancer treatment protocols. -

Pharmacological Profiling:

The compound has been profiled for its pharmacological properties, revealing interactions with key metabolic enzymes and receptors that could mediate its biological effects.

Propriétés

IUPAC Name |

2-(dimethylamino)-2-(3-methylphenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-5-4-6-9(7-8)10(11(13)14)12(2)3;/h4-7,10H,1-3H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTJCUXQMLRJQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.